

Thermal Properties of DSPE-PEG-OH MW 2000: An In-depth Technical Guide

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Compound of Interest

Compound Name: DSPE-PEG-OH, MW 2000

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermal properties of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[hydroxyl(polyethylene glycol)-2000] (DSPE-PEG-OH MW 2000). Understanding these characteristics is crucial for the rational design and development of robust drug delivery systems, particularly liposomal and micellar formulations, where temperature-dependent phase behavior can significantly impact stability, drug release, and in vivo performance.

Core Thermal Properties

The thermal behavior of DSPE-PEG-OH MW 2000 is primarily characterized by a distinct melting transition of the lipid core in its self-assembled micellar state. This transition is from a low-temperature, amorphous solid or "glassy" phase to a high-temperature fluid phase.

Quantitative Thermal Data

The following table summarizes the key quantitative thermal properties of DSPE-PEG-OH MW 2000 micelles as determined by Differential Scanning Calorimetry (DSC).

Thermal Property	Value	Description
Melting Transition Temperature (T _m)	12.8 °C	The temperature at which the lipid core of the micelles transitions from a glassy to a fluid state upon heating. This is observed as an endothermic peak in DSC thermograms.[1][2][3]
Enthalpy of Transition (ΔH)	39 ± 4.2 kJ/mol	The amount of heat absorbed during the melting transition, indicating the energy required to induce the phase change.[1]
Reversible Cooling Transition	11.1 °C	The temperature at which the transition from the fluid to the glassy phase occurs upon cooling.[1]
Activation Energy for Monomer Desorption (Glassy Phase)	156 ± 6.7 kJ/mol	The energy barrier for a single DSPE-PEG-OH MW 2000 molecule to leave a micelle when the core is in the glassy state (below T _m).[1][2][3]
Activation Energy for Monomer Desorption (Fluid Phase)	79 ± 5.0 kJ/mol	The energy barrier for a single DSPE-PEG-OH MW 2000 molecule to leave a micelle when the core is in the fluid state (above T _m).[1][2][3]

It is important to note that while the low-temperature phase is described as "glassy," a specific glass transition temperature (T_g) is not prominently reported in the literature for DSPE-PEG-OH MW 2000 under typical aqueous conditions. The observed endothermic transition at 12.8 °C is referred to as a melting transition of the lipid chains within the micelle core.[1]

Experimental Protocols

The characterization of the thermal properties of DSPE-PEG-OH MW 2000 is primarily achieved through Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is the primary method for determining the melting transition and enthalpy of DSPE-PEG-OH MW 2000 micelles.

Methodology:

- Sample Preparation:
 - DSPE-PEG-OH MW 2000 is hydrated in an appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS) to form micelles. The concentration is typically in the range of 1-10 mg/mL.
 - A precise volume of the micellar solution is loaded into a hermetically sealed aluminum DSC pan.
 - A reference pan is prepared with the same volume of the corresponding buffer.
- Instrument Setup:
 - The DSC instrument is calibrated for temperature and enthalpy using standard materials (e.g., indium).
 - The sample and reference pans are placed in the DSC cell.
- Thermal Analysis:
 - The sample is typically cooled to a temperature well below the expected transition (e.g., -10 °C).
 - A heating scan is performed at a controlled rate, commonly 1-10 °C/min, to a temperature above the transition (e.g., 40 °C).

- A cooling scan is then performed at the same rate to observe the reversibility of the transition.
- Data is collected as heat flow versus temperature. The melting temperature (T_m) is determined from the peak of the endothermic transition, and the enthalpy (ΔH) is calculated from the area under the peak.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of DSPE-PEG-OH MW 2000. While specific TGA data for DSPE-PEG-OH MW 2000 is not readily available in the public domain, a general protocol for lipids is described below.

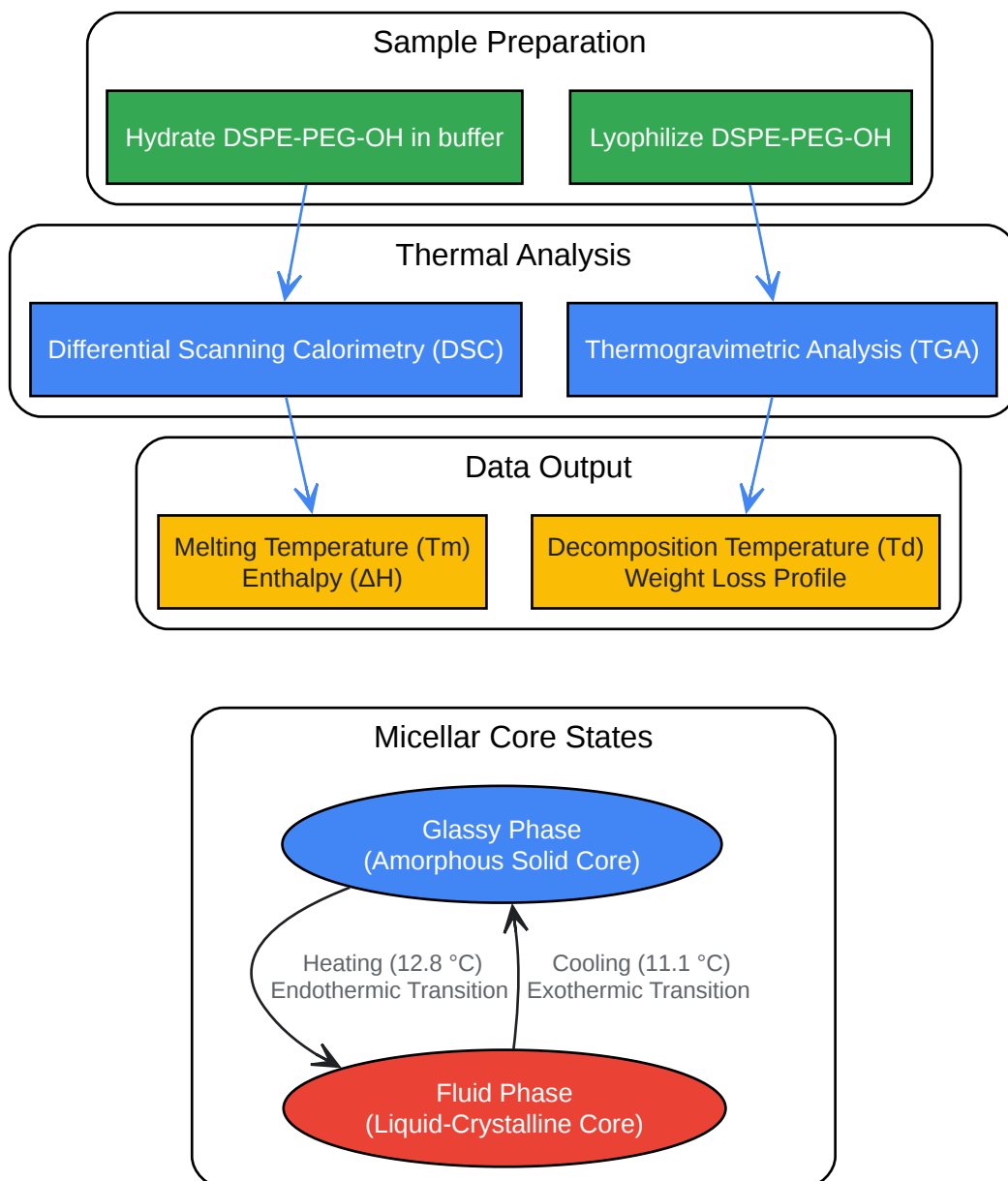
Methodology:

- Sample Preparation:
 - A small, accurately weighed amount of lyophilized (freeze-dried) DSPE-PEG-OH MW 2000 powder (typically 1-5 mg) is placed in a TGA pan (e.g., platinum or alumina).
- Instrument Setup:
 - The TGA instrument is tared to zero with an empty pan.
 - The analysis is typically performed under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.
- Thermal Analysis:
 - The sample is heated from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
 - The mass of the sample is continuously monitored and recorded as a function of temperature.
 - The resulting TGA curve plots the percentage of weight loss versus temperature. The onset of decomposition is identified as the temperature at which significant weight loss

begins.

Visualizations

Experimental Workflow for Thermal Analysis



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